molecular formula C12H19IN2O2 B15151696 ethyl 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate

ethyl 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B15151696
M. Wt: 350.20 g/mol
InChI Key: NHMXZLVUAWCNOU-UHFFFAOYSA-N
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Description

Ethyl 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethyl ester group, an iodine atom, and a pyrazole ring substituted with a propan-2-yl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Esterification: The ethyl ester group can be introduced through the reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

    Substitution with propan-2-yl group: The propan-2-yl group can be introduced through alkylation using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products will vary depending on the nucleophile used.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies to investigate the biological activity of pyrazole derivatives and their potential therapeutic effects.

    Medicine: Research may focus on the compound’s potential as a drug candidate for treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets and pathways. The iodine atom and pyrazole ring are key structural features that contribute to its biological activity. The compound may act by:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with receptors: Binding to cellular receptors to modulate signaling pathways.

    Altering gene expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can be compared with other pyrazole derivatives, such as:

    Ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 2-[4-fluoro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in this compound imparts unique reactivity and biological activity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C12H19IN2O2

Molecular Weight

350.20 g/mol

IUPAC Name

ethyl 2-(4-iodo-3-propan-2-ylpyrazol-1-yl)butanoate

InChI

InChI=1S/C12H19IN2O2/c1-5-10(12(16)17-6-2)15-7-9(13)11(14-15)8(3)4/h7-8,10H,5-6H2,1-4H3

InChI Key

NHMXZLVUAWCNOU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N1C=C(C(=N1)C(C)C)I

Origin of Product

United States

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